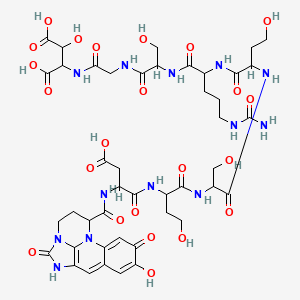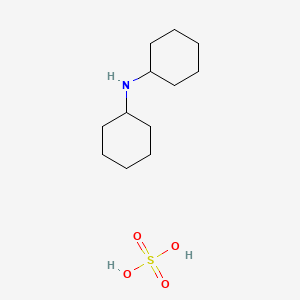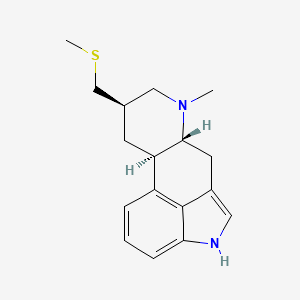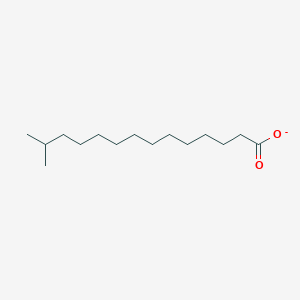
13-Methyltetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopentadecanoate is a methyl-branched fatty acid anion that is the conjugate base of isopentadecanoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a methyl-branched fatty acid anion, a long-chain fatty acid anion, a saturated fatty acid anion and a fatty acid anion 15:0. It is a conjugate base of an isopentadecanoic acid.
Applications De Recherche Scientifique
Neuroprotection and Stroke Recovery 13-Methyltetradecanoic acid has been investigated for its potential neuroprotective effects, particularly in the context of cerebral ischemia/reperfusion injury. Studies have shown that it can stabilize cell membranes and exert anti-inflammatory, antioxidant, and anti-apoptotic effects. This compound has been found to reduce infarct volume, mitigate cerebral edema, and increase the expression of growth factors in rat models of stroke, suggesting a role in neuroprotection and recovery after stroke (Yu et al., 2016).
Cancer Research 13-Methyltetradecanoic acid has shown promise in cancer research, particularly in inducing apoptosis in tumor cells. It has been found to inhibit the proliferation of T-cell non-Hodgkin’s lymphoma cells, both in vitro and in vivo, through mechanisms involving the down-regulation of AKT phosphorylation and activation of caspases (Cai et al., 2013). Additionally, it has demonstrated effectiveness in inducing cell death in various cancer cell lines, including breast cancer cells, by activating the MAPK pathway and inhibiting the Akt signaling pathway (Tong-yu, 2009).
Metabolic Studies In metabolic studies, 13-Methyltetradecanoic acid has been used as a structurally labeled marker to investigate the mobility of fatty acyl chains in adipose tissue. This has provided insights into the kinetics of uptake and loss of the structural label in different adipose tissues, contributing to a better understanding of fat metabolism (Klein et al., 1980).
Adipose Tissue Turnover Another study explored the use of 13-Methyltetradecanoic acid in assessing adipose tissue turnover in humans, showing that different adipose tissues exhibit various responses to labeling, which reflects different turnover rates (Pittet et al., 1983).
Safety and Toxicity Studies Safety and toxicity studies of 13-Methyltetradecanoic acid in rats have been conducted to evaluate its long-term effects. These studies found that oral administration of this compound at high doses for an extended period is safe and exhibits no significant toxicity, supporting its potential for therapeutic applications (He Long-gang, 2009).
Propriétés
Formule moléculaire |
C15H29O2- |
|---|---|
Poids moléculaire |
241.39 g/mol |
Nom IUPAC |
13-methyltetradecanoate |
InChI |
InChI=1S/C15H30O2/c1-14(2)12-10-8-6-4-3-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/p-1 |
Clé InChI |
ZOCYQVNGROEVLU-UHFFFAOYSA-M |
SMILES |
CC(C)CCCCCCCCCCCC(=O)[O-] |
SMILES canonique |
CC(C)CCCCCCCCCCCC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



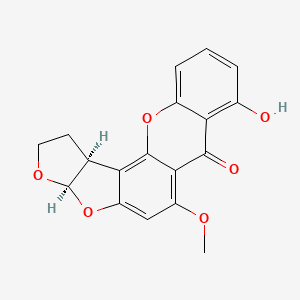
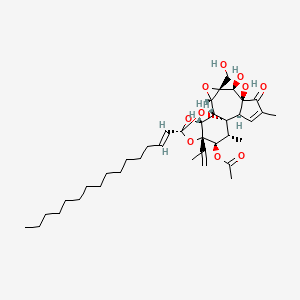

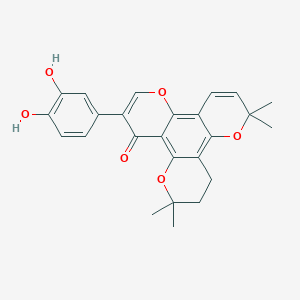
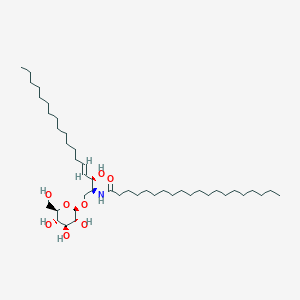
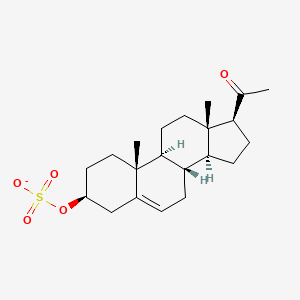
![(8R,9S,10S,13S,14S)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,2'-oxirane]-17-one](/img/structure/B1259349.png)

![(8R,9S,10S,13S,14S)-3,16-dihydroxy-13-methyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1259352.png)
![[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-10,13-dimethyl-3-oxo-17-(2-oxopropanoyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B1259354.png)
